molecular formula C4H9BrO3 B14639619 3-Bromopropan-1-ol;formic acid CAS No. 53452-10-1

3-Bromopropan-1-ol;formic acid

Cat. No.: B14639619
CAS No.: 53452-10-1
M. Wt: 185.02 g/mol
InChI Key: AGVKXBSMWIQIII-UHFFFAOYSA-N
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Description

3-Bromopropan-1-ol (C₃H₇BrO) is a brominated primary alcohol characterized by a hydroxyl group (-OH) and a bromine atom on adjacent carbon atoms. It is a colorless liquid with a pungent odor and a boiling point of 164–165°C . Its reactivity stems from the electron-withdrawing bromine atom, which enhances the leaving-group ability in nucleophilic substitution reactions, making it valuable in organic synthesis. For example, it is used to prepare intermediates like 3-bromopropyl esters (e.g., ligustrazine hybrids) and mitochondria-targeted compounds (e.g., Mito-DHP1–3) .

Formic acid (HCOOH), the simplest carboxylic acid, has a pKa of 3.75, making it significantly stronger than acetic acid (pKa 4.76) . It is naturally produced in ant venom and microbial fermentation. Industrially, it is employed as a reducing agent in textile dyeing, a preservative in livestock feed, and a catalyst in Baeyer-Villiger reactions for antibiotic biosynthesis (e.g., formicamycins) . Its high acidity and small molecular size enable unique reactivity in biochemical and synthetic pathways.

Properties

CAS No.

53452-10-1

Molecular Formula

C4H9BrO3

Molecular Weight

185.02 g/mol

IUPAC Name

3-bromopropan-1-ol;formic acid

InChI

InChI=1S/C3H7BrO.CH2O2/c4-2-1-3-5;2-1-3/h5H,1-3H2;1H,(H,2,3)

InChI Key

AGVKXBSMWIQIII-UHFFFAOYSA-N

Canonical SMILES

C(CO)CBr.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopropan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, 3-Bromopropan-1-ol is produced by the bromination of 1-propanol. This process involves the use of bromine and a catalyst, such as phosphorus tribromide, to facilitate the reaction. The product is then separated and purified through distillation .

Mechanism of Action

The mechanism of action of 3-Bromopropan-1-ol involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, leading to the formation of various substituted products. The hydroxyl group can also participate in oxidation and reduction reactions, forming different functional groups .

Comparison with Similar Compounds

Comparison of 3-Bromopropan-1-ol with Brominated Alcohols
Property 3-Bromopropan-1-ol 1-Bromopropan-2-ol 2-Bromoethanol
Molecular Formula C₃H₇BrO C₃H₇BrO C₂H₅BrO
Structure CH₂BrCH₂CH₂OH CH₃CHBrCH₂OH BrCH₂CH₂OH
Boiling Point 164–165°C 143–145°C 149–151°C
Reactivity Nucleophilic substitution (Sₙ2) Less reactive due to steric hindrance Prone to elimination (E2)
Applications Synthesis of esters, drug intermediates Solvent, intermediate in fragrances Production of surfactants, polymers

Key Findings :

  • Steric Effects : 3-Bromopropan-1-ol’s linear structure allows efficient Sₙ2 reactions, whereas branched analogs like 1-bromopropan-2-ol exhibit reduced reactivity due to steric hindrance .
  • Stability: 2-Bromoethanol is prone to elimination under basic conditions, forming ethylene oxide derivatives, while 3-bromopropan-1-ol favors substitution .
Comparison of Formic Acid with Carboxylic Acids
Property Formic Acid Acetic Acid Propionic Acid
Molecular Formula HCOOH CH₃COOH C₃H₆O₂
pKa 3.75 4.76 4.88
Boiling Point 100.8°C 118.1°C 141.2°C
Applications Textile dyeing, silage preservation Food preservative, vinyl acetate production Feed preservative, herbicide synthesis
Biosynthetic Role Baeyer-Villiger intermediate Acetyl-CoA precursor Propionyl-CoA in lipid metabolism

Key Findings :

  • Acidity: Formic acid’s lower pKa compared to acetic acid enhances its utility in reactions requiring strong proton donors, such as hydride reductions in fuel cells .
  • Biosynthesis : Formic acid participates in unique pathways (e.g., formicamycin biosynthesis via ForX/ForY enzymes), whereas acetic acid is central to the citric acid cycle .
  • Environmental Impact : Formic acid emissions (10–300 µg·m⁻²·h⁻¹ from heritage materials) are more temperature-sensitive than acetic acid, decreasing by 2–4× at 10°C vs. 23°C .

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